2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline
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Overview
Description
2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline is a complex organic compound that features a quinoline moiety, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline typically involves multiple steps. One common approach is to start with the preparation of 2-nitro-4-(trifluoromethyl)aniline, which can be synthesized by nitration of 4-(trifluoromethyl)aniline using a mixture of concentrated nitric and sulfuric acids . The next step involves the formation of the quinolin-8-yloxyethyl moiety, which can be achieved by reacting quinoline-8-ol with ethylene oxide under basic conditions . Finally, the two intermediates are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid in dichloromethane (DCM).
Major Products Formed
Reduction: 2-amino-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases due to its potential bioactivity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects . The quinoline moiety can intercalate with DNA, disrupting its function and leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the quinolin-8-yloxyethyl moiety.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Contains the quinolin-8-yloxyethyl moiety but lacks the nitro and trifluoromethyl groups.
Uniqueness
2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or electronic systems .
Properties
Molecular Formula |
C18H14F3N3O3 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-nitro-N-(2-quinolin-8-yloxyethyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)13-6-7-14(15(11-13)24(25)26)22-9-10-27-16-5-1-3-12-4-2-8-23-17(12)16/h1-8,11,22H,9-10H2 |
InChI Key |
MBAUGHRDPOKDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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